

Application Note: Amyl Laurate as a Solvent for Poorly Soluble Compounds

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Compound of Interest

Compound Name: Amyl laurate

Cat. No.: B1219667

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Introduction

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutics Classification System (BCS), Class II and IV drugs exhibit low solubility, which can lead to low and variable oral bioavailability, hindering their therapeutic efficacy. Lipid-based drug delivery systems (LBDDS) are a well-established strategy to overcome these challenges by presenting the drug in a solubilized state, thereby enhancing its absorption.

Amyl laurate, specifically **isoamyl laurate**, is a fatty acid ester with excellent potential as a non-polar, lipophilic solvent for the formulation of poorly soluble compounds. Its properties as an emollient and its solubility in organic solvents make it a promising vehicle for APIs with high lipophilicity. This application note provides a detailed overview of the use of **amyl laurate** as a solvent, including its physicochemical properties, and provides a protocol for determining the solubility of a model BCS Class II drug, Ibuprofen.

Physicochemical Properties of Amyl Laurate

Amyl laurate is the ester of amyl alcohol and lauric acid. The most common isomer, **isoamyl laurate**, is a colorless to pale yellow liquid. Its key properties are summarized in the table below.

Property	Value	Reference
Synonyms	Isoamyl laurate, Isopentyl dodecanoate	General Chemical Reference
Molecular Formula	C ₁₇ H ₃₄ O ₂	General Chemical Reference
Molecular Weight	270.45 g/mol	General Chemical Reference
Appearance	Colorless to pale yellow, oily liquid	General Chemical Reference
Solubility	Insoluble in water; Soluble in alcohol and organic solvents	[1][2]
LogP (octanol/water)	~7.43	[1]
Density	~0.856 g/mL at 25 °C	General Chemical Reference

The high LogP value indicates strong lipophilicity, making **amyl laurate** an ideal candidate for dissolving hydrophobic "grease-ball" type molecules.

Application: Solubility of a Model BCS Class II Drug

To illustrate the potential of **amyl laurate**, we present estimated solubility data for Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to BCS Class II. While direct solubility data in **amyl laurate** is not readily available in published literature, data from similar lipid vehicles such as medium-chain triglycerides (MCTs) can provide a reasonable approximation due to their comparable chemical nature.

Compound	Solvent	Solubility (wt%) at 25°C
Ibuprofen	Medium-Chain Triglycerides (Tricaprylin)	10.5
Ibuprofen	Amyl Laurate	Estimated to be in a similar range

Note: The solubility of Ibuprofen in **amyl laurate** is an estimation based on its solubility in other lipid esters and triglycerides. Experimental verification is required.

Experimental Protocol: Determination of Equilibrium Solubility of a Poorly Soluble API in Amyl Laurate using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a poorly soluble API in **amyl laurate**. The shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

- Poorly soluble API (e.g., Ibuprofen)
- **Amyl laurate** (solvent)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable validated method for the API
- Volumetric flasks and pipettes

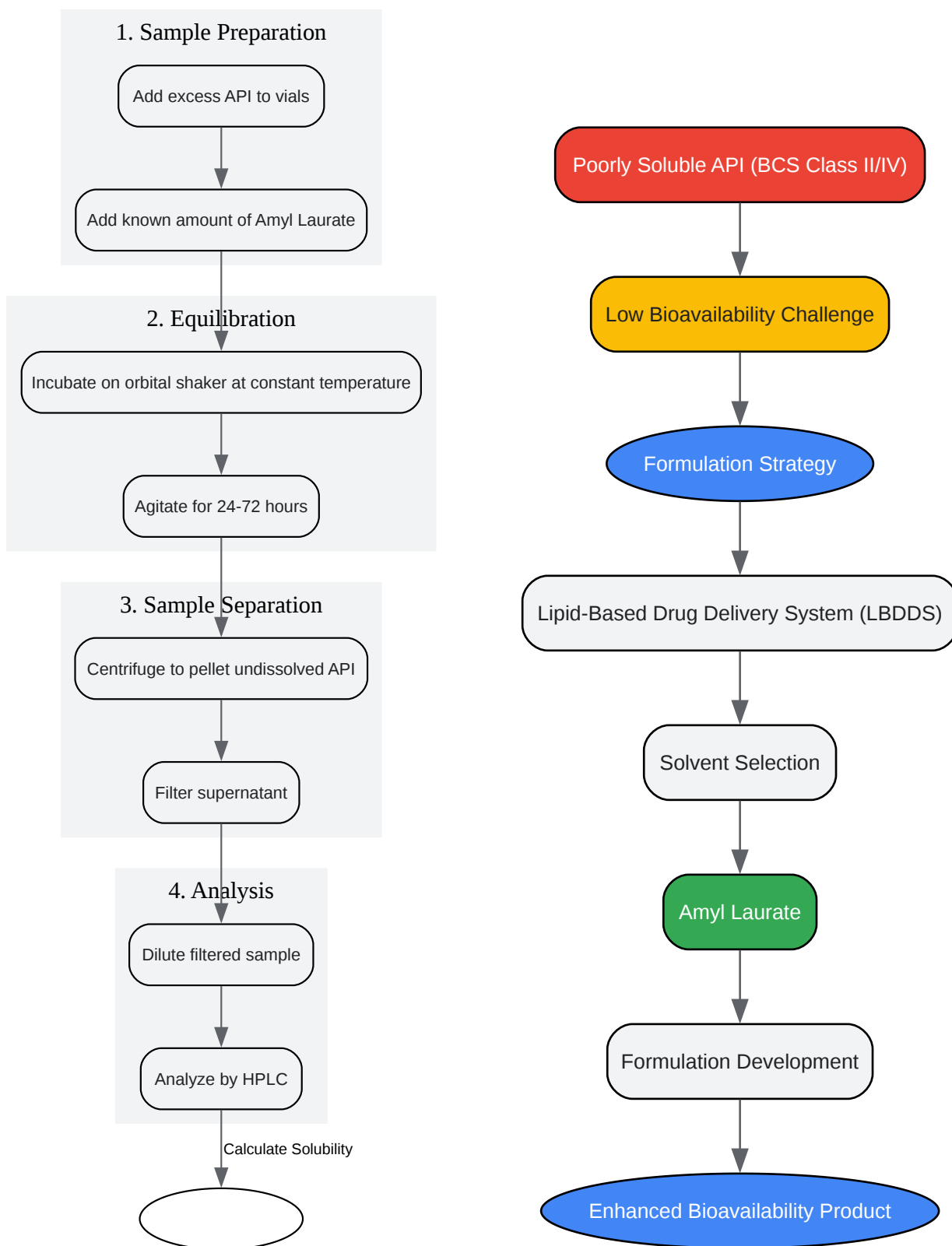
Procedure

- Preparation of Samples:
 - Add an excess amount of the API to a series of glass vials. An excess is necessary to ensure that a saturated solution is formed.
 - Accurately add a known volume or weight of **amyl laurate** to each vial.

- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at multiple time points to confirm that the concentration has reached a plateau.
- Sample Separation:
 - After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved API settle.
 - Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid API.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.
- Analysis:
 - Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the HPLC method.
 - Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved API.
- Calculation:
 - Calculate the solubility of the API in **amyl laurate**, typically expressed in mg/mL or as a weight percentage (wt%).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility.



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